molecular formula C16H21N5O2S B2354162 N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide CAS No. 2034604-54-9

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide

Cat. No.: B2354162
CAS No.: 2034604-54-9
M. Wt: 347.44
InChI Key: UZRHUBGEHHRSPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. Additionally, several future directions for research will be discussed.

Mechanism of Action

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide selectively inhibits several kinases that are involved in the regulation of immune and cancer cells, including BTK, FLT3, and JAK1. By inhibiting these kinases, this compound can block several signaling pathways that are critical for the survival and proliferation of cancer and immune cells.
Biochemical and Physiological Effects
This compound has been shown to induce cell death in cancer cells and inhibit the proliferation of immune cells. Additionally, this compound has been shown to decrease the production of several cytokines that are involved in the regulation of immune responses. These effects suggest that this compound may have potential as a therapeutic agent for the treatment of cancer and autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide is its specificity for several kinases that are involved in the regulation of immune and cancer cells. This specificity allows for targeted inhibition of these kinases, which may reduce the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in vivo.

Future Directions

Several future directions for research on N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide include the development of more potent and selective inhibitors of BTK, FLT3, and JAK1, as well as the identification of biomarkers that can predict response to this compound. Additionally, further studies are needed to determine the optimal dosing and scheduling of this compound for the treatment of cancer and autoimmune diseases. Finally, the potential use of this compound in combination with other therapies, such as immune checkpoint inhibitors, should be explored.

Synthesis Methods

The synthesis of N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide involves a multi-step process that begins with the reaction of 1,2,5-thiadiazole-3-carboxylic acid with piperidine to form 1-(1,2,5-thiadiazol-3-yl)piperidine. The resulting compound is then reacted with 6-chloronicotinic acid to form N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-chloronicotinamide, which is then converted to this compound through a series of additional steps involving isopropoxylation and deprotection.

Scientific Research Applications

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-6-isopropoxynicotinamide has been shown to have potent inhibitory effects on several kinases that are involved in the regulation of immune and cancer cells. In preclinical studies, this compound has demonstrated efficacy in several cancer models, including leukemia, lymphoma, and solid tumors. Additionally, this compound has shown promise in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

Properties

IUPAC Name

6-propan-2-yloxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-11(2)23-15-4-3-12(9-17-15)16(22)19-13-5-7-21(8-6-13)14-10-18-24-20-14/h3-4,9-11,13H,5-8H2,1-2H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZRHUBGEHHRSPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3=NSN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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